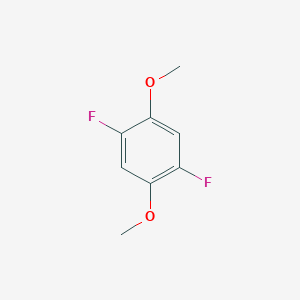

![molecular formula C7H16Cl2N2 B174174 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride CAS No. 18339-49-6](/img/structure/B174174.png)

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

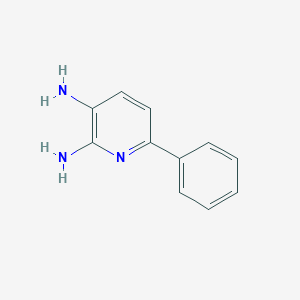

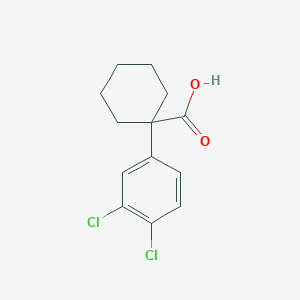

“1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride” is a chemical compound with the CAS Number: 18339-49-6 . It has a molecular weight of 199.12 . The IUPAC name for this compound is 1-azabicyclo[2.2.2]oct-4-ylamine dihydrochloride .

Molecular Structure Analysis

The InChI code for “1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride” is 1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 259.3°C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Nitrogen-containing compounds, such as aromatic and aliphatic amines, are prevalent in various industries, leading to environmental concerns due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving water treatment efficacy. Research has focused on the degradation mechanisms, process parameters, and the development of cost-effective and efficient treatment methods, highlighting the potential of AOPs in addressing pollution from nitrogen-containing compounds (Bhat & Gogate, 2021).

Role in Heterocyclic Amine Formation and Cancer Risk

Heterocyclic amines formed during the cooking process of meats have been studied for their carcinogenic potential. These compounds, including aromatic amines, are generated from natural precursors like creatinine, amino acids, and sugars, particularly when meat is cooked to medium or well-done states. The formation mechanisms and potential strategies to reduce exposure and intake have been a significant focus, with implications for dietary recommendations and cancer risk reduction (Knize & Felton, 2005).

Applications in Drug Discovery and Pharmaceutical Chemistry

Monocyclic beta-lactams, a group related to bicyclic amines, have been explored for their therapeutic applications beyond their traditional antibacterial use. Recent patents have disclosed their potential in neuroprotective, anti-inflammatory, anti-cancer, anticoagulant, and antihyperlipidemic effects. This research underscores the evolving role of cyclic amines in developing new clinical candidates for various diseases, demonstrating the broad applicability of these compounds in medicinal chemistry (Grabrijan, Strašek, & Gobec, 2020).

Synthesis of Peptide Moieties and Pharmaceutical Compounds

Cyclic imines in Ugi and Ugi-Type Reactions have been utilized to synthesize peptide moieties connected to N-heterocyclic motifs, found in many natural products and pharmaceutical compounds. This approach offers a robust route for creating diverse heterocyclic compounds with significant pharmaceutical relevance, providing insights into novel synthetic routes for drug discovery (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation respectively. The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDMJUPLJBOBQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride | |

CAS RN |

18339-49-6 |

Source

|

| Record name | 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

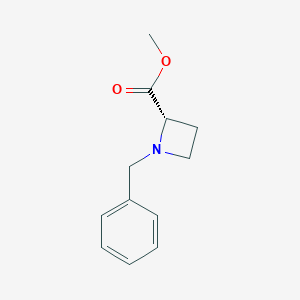

![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)

![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)

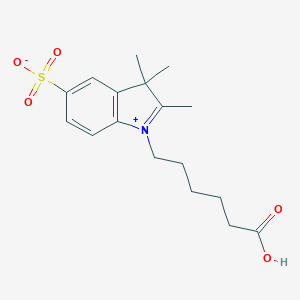

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)